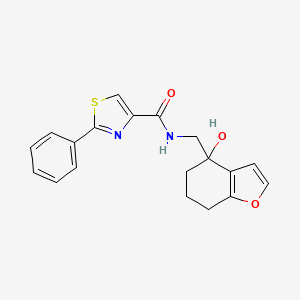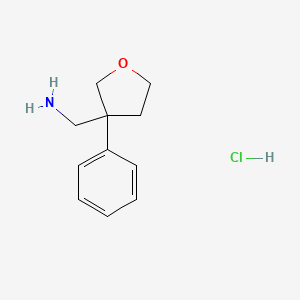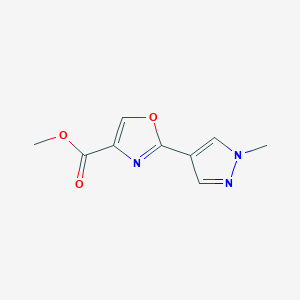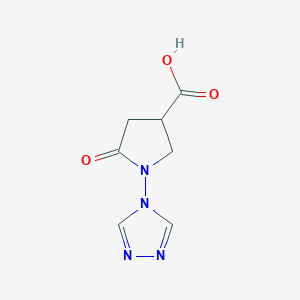
1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde is a commercially available aldehyde . It has an empirical formula of C7H10N2O and a molecular weight of 138.17 . It can be used as a substrate for the synthesis of many important compounds .
Synthesis Analysis
1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde can be used as the substrate to synthesize pyrazole derivatives via Baeyer-Villiger oxidation . The obtained pyrazole derivative can be used to synthesize a series of orexin receptor dual antagonists .Molecular Structure Analysis
The molecular structure of 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde consists of a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity .Chemical Reactions Analysis
1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde can be used as a substrate for the synthesis of many important compounds. For example, it can be used as the substrate to synthesize pyrazole derivatives via Baeyer-Villiger oxidation . The obtained pyrazole derivative can be used to synthesize a series of orexin receptor dual antagonists .Physical And Chemical Properties Analysis
1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde has a molecular weight of 138.17 . It should be stored in a cool place and should be kept in a container tightly closed in a dry and well-ventilated place .Scientific Research Applications
Substrate for Synthesis of Important Compounds
1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde can be used as a substrate for the synthesis of many important compounds .
Synthesis of Pyrazole Derivatives
This compound can be used as the substrate to synthesize pyrazole derivatives via Baeyer-Villiger oxidation .
Synthesis of Orexin Receptor Dual Antagonists
The pyrazole derivative obtained from the Baeyer-Villiger oxidation can be used to synthesize a series of orexin receptor dual antagonists .
Antibacterial Properties
Pyrazole derivatives, which can be synthesized from this compound, have been found to possess antibacterial properties .
Anti-inflammatory Properties
Pyrazole derivatives also exhibit anti-inflammatory properties .
Anti-cancer Properties
These derivatives have shown potential in anti-cancer treatments .
Analgesic Properties
Pyrazole derivatives have analgesic properties, making them useful in pain management .
Anticonvulsant Properties
These compounds have been found to possess anticonvulsant properties, which could be beneficial in the treatment of conditions like epilepsy .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound can be used as a substrate for the synthesis of many important compounds .
Mode of Action
It is known that it can be used as a substrate to synthesize pyrazole derivatives via Baeyer-Villiger oxidation .
Biochemical Pathways
The synthesized pyrazole derivatives can be used to synthesize a series of orexin receptor dual antagonists , which suggests that it may indirectly influence the orexin signaling pathway.
Result of Action
As it is used as a substrate for the synthesis of pyrazole derivatives , its effects may be indirectly realized through the actions of these derivatives.
Action Environment
It is known that it can cause skin irritation and serious eye irritation , suggesting that safety precautions should be taken when handling this compound.
properties
IUPAC Name |
(NE)-N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-3-10-5-7(4-8-11)6(2)9-10/h4-5,11H,3H2,1-2H3/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJYOIRAMKJIPW-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C(=N1)C)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[1-(1-Methyl-6-oxopyridazine-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2713911.png)

![1-(4-chlorophenyl)-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2713914.png)

![N-(2-methoxybenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2713916.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2713921.png)

![2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-hydroxyethyl)acetamide](/img/structure/B2713925.png)
![1-methyl-1H-benzo[d]imidazol-5-yl 4-methoxybenzenesulfonate](/img/structure/B2713926.png)
